molecular formula C16H29NO4 B12995121 trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid

trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid

Cat. No.: B12995121
M. Wt: 299.41 g/mol
InChI Key: PRCNMUIFPITIOT-UHFFFAOYSA-N
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Description

Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid: is an organic compound with the molecular formula C15H27NO4. It is a derivative of butyric acid, featuring a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves:

Chemical Reactions Analysis

Types of Reactions: Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly in the synthesis of antipsychotic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • Trans-4-(tert-Butoxycarbonylamino)cyclohexylacetic acid
  • Ethyl 2-(trans-4-(tert-Butoxycarbonyl)amino)cyclohexylacetate
  • Trans-1-(tert-Butyloxycarbonyl-amino)-cyclohex-4-yl-acetic acid

Comparison: Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Trans 2-(4-tert-butoxycarbonylamino-cyclohexylmethyl)-butyric acid, also known as Boc-Cha-OH, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.35 g/mol
  • CAS Number : 2270904-25-9
  • Physical State : Solid (white to almost white powder)
  • Melting Point : Approximately 183 °C
  • Solubility : Soluble in methanol and other organic solvents

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role in enzyme inhibition, receptor modulation, and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, a study demonstrated that this compound can inhibit the secretion of specific proteins related to pathogenic bacteria, suggesting its potential use as an antimicrobial agent .

Case Study: Inhibition of Type III Secretion System (T3SS)

A significant study focused on the inhibition of the Type III Secretion System (T3SS) in pathogenic bacteria. The results showed that this compound exhibited concentration-dependent inhibition of CPG2 secretion, a model protein used to assess T3SS activity. The compound was tested at varying concentrations, revealing an IC50 value that indicates effective inhibition at micromolar concentrations .

Concentration (μM)% Inhibition
00
1020
2550
5080

This data suggests that this compound could be a candidate for further development as an antibacterial agent targeting T3SS.

Absorption and Distribution

The compound demonstrates high gastrointestinal absorption and is permeable across biological membranes. Its log P values indicate favorable lipophilicity for cellular uptake, which is crucial for its potential therapeutic applications .

Toxicological Profile

Preliminary toxicity assessments suggest that this compound exhibits low cytotoxicity at concentrations below its effective inhibitory range. Further studies are required to establish a comprehensive safety profile.

Potential Therapeutic Applications

Given its biological activities, this compound may have applications in:

  • Antimicrobial Therapy : Targeting bacterial infections through T3SS inhibition.
  • Cancer Research : Investigating its role in modulating tumor microenvironments.
  • Metabolic Disorders : Exploring its effects on metabolic pathways related to obesity and diabetes.

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl]butanoic acid

InChI

InChI=1S/C16H29NO4/c1-5-12(14(18)19)10-11-6-8-13(9-7-11)17-15(20)21-16(2,3)4/h11-13H,5-10H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

PRCNMUIFPITIOT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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